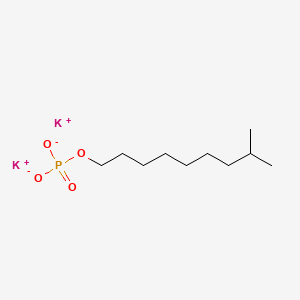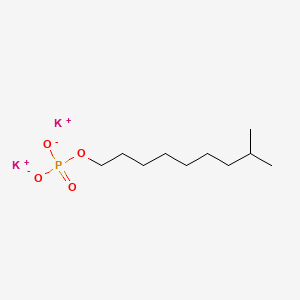
Phosphoric acid, isodecyl ester, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoric acid, isodecyl ester, potassium salt is a chemical compound with the molecular formula C10H21K2O4P. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role as a surfactant and emulsifying agent, making it valuable in formulations requiring stable emulsions.
准备方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, isodecyl ester, potassium salt is typically synthesized through the esterification of phosphoric acid with isodecyl alcohol, followed by neutralization with potassium hydroxide. The reaction conditions often involve:
Esterification: Phosphoric acid reacts with isodecyl alcohol in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. These processes are optimized for high yield and purity, often utilizing continuous reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
Phosphoric acid, isodecyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: The ester group can participate in substitution reactions, where the isodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.
Major Products Formed
Oxidation: The major products include various phosphoric acid derivatives.
Substitution: The products depend on the substituent introduced, resulting in different alkyl or aryl phosphates.
科学研究应用
Phosphoric acid, isodecyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products requiring stable emulsions.
作用机制
The mechanism of action of phosphoric acid, isodecyl ester, potassium salt involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable mixtures. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, enhancing its emulsifying properties.
相似化合物的比较
Similar Compounds
- Phosphoric acid, isodecyl ester
- Phosphoric acid, decyl ester, potassium salt
- Phosphoric acid, nonyl ester, potassium salt
Uniqueness
Phosphoric acid, isodecyl ester, potassium salt is unique due to its specific isodecyl group, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers enhanced emulsifying capabilities and stability in various formulations.
属性
CAS 编号 |
68389-40-2 |
|---|---|
分子式 |
C10H21K2O4P |
分子量 |
314.44 g/mol |
IUPAC 名称 |
dipotassium;8-methylnonyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChI 键 |
NCZSRRBODSIEAI-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)












